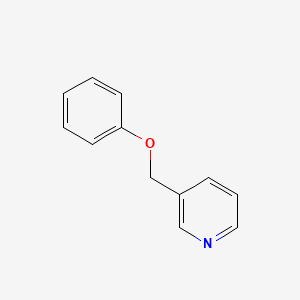
3-(phenoxymethyl)pyridine
Übersicht
Beschreibung
“3-(phenoxymethyl)pyridine” is a compound that contains a pyridine ring. Pyridine is a basic heterocyclic organic compound, similar to benzene, and it is often used as a precursor to agrochemicals and pharmaceuticals .
Synthesis Analysis
Pyridine synthesis often involves reactions with N-heterocycles . The synthesis of pyridines from acyclic precursors often uses cyclization reactions . The introduction of a heteroatom into the benzene ring makes more canonical structures possible in the resonance hybrid .Molecular Structure Analysis
The molecular structure of “3-(phenoxymethyl)pyridine” is characterized by a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The structure is planar with bond angles of 120º .Chemical Reactions Analysis
Pyridine compounds have been found to undergo a variety of chemical reactions. For instance, pyridine prefers to produce HCN instead of NH3 in certain reaction pathways . A new catalytic method has been described that directly introduces a methyl group onto the aromatic ring .Physical And Chemical Properties Analysis
The physical properties of pyridines are the consequence of a stable, cyclic, 6- π-electron, π-deficient, aromatic structure containing a ring nitrogen atom . The ring nitrogen is more electronegative than the ring carbons, making the two-, four-, and six-ring carbons more electropositive than otherwise would be .Wissenschaftliche Forschungsanwendungen
Catalytic Activity in Organic Synthesis
3-(Phenoxymethyl)pyridine and related compounds have been investigated for their catalytic activities. For example, pyridine-modified molybdovanadophosphates, which are related to 3-(phenoxymethyl)pyridine, have been studied for their role in the hydroxylation of benzene to phenol (Leng, Ge, Zhou, & Wang, 2008). These studies are crucial for understanding catalytic mechanisms and developing efficient catalysts for organic synthesis.
Material Science and Optoelectronics
In material science and optoelectronics, derivatives of 3-(phenoxymethyl)pyridine have been utilized. For instance, research has been conducted on 3-(aryloxy)pyridines, which include 3-phenoxypyridine, for their potential in enhancing retention for passive avoidance learning in mice (Butler, Poschel, & Marriott, 1981). These findings contribute to the development of materials with specific electrical and optical properties.
Pharmaceutical Research
In the field of pharmaceuticals, compounds related to 3-(phenoxymethyl)pyridine have been synthesized and evaluated for their antimicrobial activities (Gaonkar, Rai, & Prabhuswamy, 2007). This research is vital for discovering new antimicrobial agents and understanding the structure-activity relationship in drug development.
Environmental Applications
There's also research focusing on environmental applications, such as the degradation of pyridine in drinking water using dielectric barrier discharge systems (Li, Yi, Yi, Zhou, & Wang, 2017). This research helps in understanding the removal of harmful organic compounds from water, contributing to environmental protection and public health.
Safety And Hazards
Zukünftige Richtungen
Pyridine scaffolds have been detected in most relevant drug molecules that included pyridine, providing a great possibility for treatment . Pyridine-containing compounds have increasing importance for medicinal application as antiviral, anticholinesterase activities, antimalarial, antimicrobial, antidiabetic, and anticancer . This has generated interest among researchers in synthesizing a variety of pyridine derivatives .
Eigenschaften
IUPAC Name |
3-(phenoxymethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-2-6-12(7-3-1)14-10-11-5-4-8-13-9-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAMJXOIACKDRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenoxymethyl)pyridine | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)
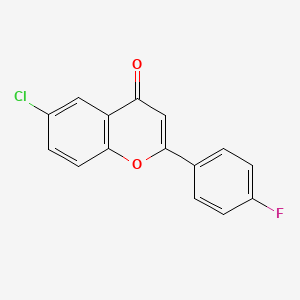
![2-fluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429714.png)
![4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B6429718.png)
![N-[4-(1,1,2,2,3,3,4,4,4-nonafluorobutoxy)phenyl]pyridine-3-carboxamide hydrochloride](/img/structure/B6429735.png)
![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B6429740.png)
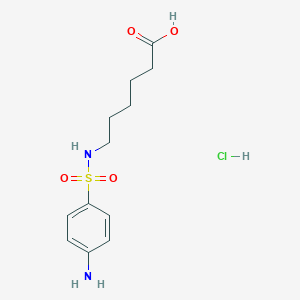
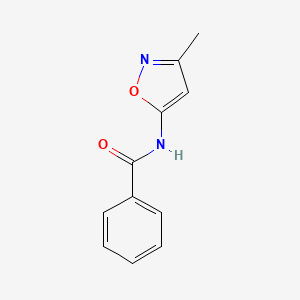
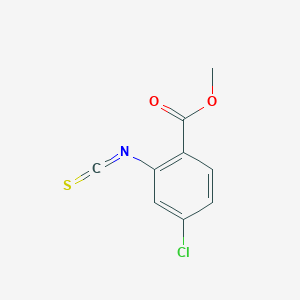
![{[(2-methylphenyl)methyl]carbamoyl}methyl 2,4-difluorobenzoate](/img/structure/B6429765.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B6429772.png)
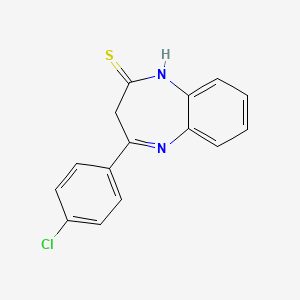
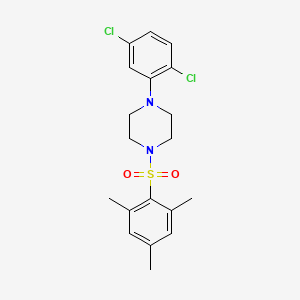
![4-[4-(2-chlorophenyl)piperazin-1-yl]-6-methoxypyrimidine](/img/structure/B6429801.png)